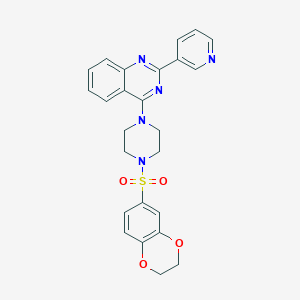

Glucocerebrosidase-IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H23N5O4S |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-pyridin-3-ylquinazoline |

InChI |

InChI=1S/C25H23N5O4S/c31-35(32,19-7-8-22-23(16-19)34-15-14-33-22)30-12-10-29(11-13-30)25-20-5-1-2-6-21(20)27-24(28-25)18-4-3-9-26-17-18/h1-9,16-17H,10-15H2 |

InChI Key |

HXGUZRYTCIJSCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Glucocerebrosidase Modulators

Disclaimer: Information regarding a specific molecule designated "Glucocerebrosidase-IN-2" is not publicly available. This guide provides a comprehensive overview of the mechanism of action of inhibitors and modulators of the enzyme Glucocerebrosidase (GCase), which is the likely target of a compound with this nomenclature.

Introduction to Glucocerebrosidase (GCase)

Glucocerebrosidase (GCase), also known as acid β-glucosidase, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide.[1] This catalytic activity is crucial for the breakdown of glycolipids within the cell.[2] GCase is a 497-amino acid protein with a molecular mass of approximately 59,700 Da.[2] Its optimal activity is observed at an acidic pH of 5.5, which is characteristic of the lysosomal environment.[2]

Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][3][4] Furthermore, these mutations are a significant genetic risk factor for Parkinson's disease.[5][6] The critical role of GCase in cellular homeostasis has made it a key target for therapeutic intervention, with a focus on developing small molecule chaperones and enzyme activators.[7]

Catalytic Mechanism of Glucocerebrosidase

GCase belongs to the glycoside hydrolase family and employs a two-step acid/base catalysis mechanism to cleave the β-glycosidic linkage of glucosylceramide.[2] The active site of the enzyme is located within a TIM barrel domain and contains two critical glutamic acid residues: E340, which acts as the catalytic nucleophile, and E235, which serves as the acid/base catalyst.[2][1]

The catalytic cycle can be summarized as follows:

-

Glycosylation: The nucleophile E340 attacks the anomeric carbon of the glucose moiety of glucosylceramide. Simultaneously, E235 protonates the glycosidic oxygen, leading to the departure of the ceramide aglycone and the formation of a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: A water molecule, activated by the now deprotonated E235, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This results in the hydrolysis of the intermediate, releasing glucose and regenerating the active site for the next catalytic cycle.

Cellular Trafficking and Activation of GCase

The proper functioning of GCase is dependent on its correct trafficking from the endoplasmic reticulum (ER) to the lysosome and its interaction with cofactors.

-

ER to Lysosome Transport: Newly synthesized GCase is transported from the ER to the lysosome via the lysosomal integral membrane protein-2 (LIMP-2).[6][8] This transport is independent of the mannose-6-phosphate pathway, which is a common route for many other lysosomal enzymes.[2][1] Progranulin (PGRN) and heat shock protein 70 (HSP70) have also been identified as factors that facilitate this transport process.[1]

-

Lysosomal Activation: Within the acidic environment of the lysosome, GCase dissociates from LIMP-2.[9] For maximal catalytic activity, GCase requires the presence of the activator protein Saposin C and negatively charged lipids.[2] Saposin C is thought to help in presenting the glucosylceramide substrate to the active site of GCase.[2]

Mechanism of Action of GCase Inhibitors

GCase inhibitors are broadly classified based on their mechanism of interaction with the enzyme.

-

Active-Site Directed Inhibitors: These are often substrate analogs that bind to the active site of GCase.

-

Competitive Inhibitors: These molecules reversibly bind to the active site, competing with the natural substrate. Examples include deoxynojirimycin (DNJ) and isofagomine (IFG).[10]

-

Irreversible Inhibitors: These compounds form a covalent bond with one of the catalytic residues in the active site, leading to permanent inactivation of the enzyme. Conduritol B epoxide (CBE) is a well-known irreversible inhibitor that covalently binds to the catalytic nucleophile E340.[2][1]

-

-

Non-competitive Inhibitors/Allosteric Modulators: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that affects catalytic activity.

-

Pharmacological Chaperones: Some inhibitors, particularly competitive inhibitors at sub-inhibitory concentrations, can act as pharmacological chaperones. They bind to and stabilize the correctly folded conformation of mutant GCase in the ER, facilitating its trafficking to the lysosome and preventing its premature degradation. Nonyl-DNJ is an example of such a chaperone.[3]

Quantitative Data on GCase Inhibition

The following table summarizes kinetic parameters for GCase and inhibition constants for some known inhibitors.

| Compound | Type | Ki | IC50 | Notes |

| Isofagomine (IFG) | Competitive Inhibitor | 2.9 ± 0.1 nM | [10] | |

| Deoxynojirimycin (DNJ) | Competitive Inhibitor | 0.13 ± 0.01 µM | [10] | |

| Glucoimidazole (GIM) | Competitive Inhibitor | 0.34 ± 0.03 µM | [10] | |

| D-glucose | Competitive Inhibitor | 4.0 ± 0.3 mM | [10] | |

| Conduritol B epoxide (CBE) | Irreversible Inhibitor | Specifically and irreversibly inhibits GCase.[2] | ||

| N-(n-nonyl)deoxynojirimycin | Pharmacological Chaperone | [3] |

Experimental Protocols for Assessing GCase Activity

Several assay formats are available to measure GCase activity and screen for inhibitors.

Fluorogenic Substrate-Based Assays

These are the most common methods for high-throughput screening.[7][3][11]

-

Principle: An artificial substrate consisting of a glucose analog linked to a fluorophore is used. Cleavage of the substrate by GCase releases the fluorophore, which can be detected by a fluorescence plate reader.[7][11]

-

Common Substrates:

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG): The product, 4-methylumbelliferone (4-MU), has a pKa of ~8, requiring a stop solution to raise the pH to ~10 for optimal fluorescence detection (emission at ~440 nm).[7][11]

-

Resorufin-β-D-glucopyranoside: The product, resorufin, has a pKa of ~6, which is close to the assay buffer pH, eliminating the need for a stop solution. It has a red-shifted fluorescence emission (~610 nm), which reduces interference from autofluorescent compounds.[3][11]

-

-

General Protocol:

-

Prepare assay buffer (e.g., citrate/phosphate buffer, pH 5.5) containing a detergent (e.g., sodium taurocholate) to maintain enzyme activity.

-

Add recombinant GCase enzyme or cell lysate to the wells of a microplate.

-

Add test compounds (potential inhibitors) at various concentrations.

-

Incubate for a defined period.

-

Add the fluorogenic substrate and incubate.

-

(For 4-MUG) Add a stop solution (e.g., glycine-NaOH, pH 10.4).

-

Read the fluorescence on a plate reader.

-

Natural Substrate-Based Assays

These assays provide a more physiologically relevant assessment of GCase activity.

-

Principle: The natural substrate, glucosylceramide, is used, and the production of either glucose or ceramide is measured.[7][11]

-

Amplex Red Coupled Assay:

-

GCase hydrolyzes glucosylceramide to glucose and ceramide.

-

The released glucose is oxidized by glucose oxidase, producing hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase, H₂O₂ reacts with Amplex Red to generate the highly fluorescent product, resorufin.

-

-

Tandem Mass Spectrometry (MS/MS) Assay: This method uses a synthetic, labeled glucosylceramide substrate and measures the production of the labeled ceramide product by MS/MS. This assay is highly specific and can eliminate false positives observed in fluorescence assays.[12]

In Situ Live-Cell Assays

These assays measure GCase activity within the lysosome of living cells.

-

Principle: A cell-permeable substrate, such as 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu), is used. This probe enters the cell and is trafficked to the lysosome, where GCase cleaves it to release fluorescein. The intracellular fluorescence intensity, measured by flow cytometry or high-content imaging, is proportional to GCase activity.[8]

Conclusion

Glucocerebrosidase is a well-characterized lysosomal enzyme with a critical role in cellular lipid metabolism. Its dysfunction is implicated in serious human diseases, making it an important therapeutic target. Understanding the catalytic mechanism, cellular trafficking, and modes of inhibition of GCase is fundamental for the rational design and development of novel modulators. A variety of robust in vitro and cell-based assays are available to quantify GCase activity and evaluate the potency and mechanism of action of potential therapeutic compounds.

References

- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

- 3. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]

- 9. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial β-Glucosidase Reveals the Structural and Functional Basis of Genetic Defects in Human Glucocerebrosidase 2 (GBA2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tandem mass spectrometry assay of β-glucocerebrosidase activity in dried blood spots eliminates false positives detected in fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ambroxol as a Pharmacological Chaperone for Glucocerebrosidase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol, a long-established mucolytic agent, has been identified as a promising pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Deficiencies in GCase activity, resulting from mutations in the GBA1 gene, lead to Gaucher disease and represent a significant genetic risk factor for Parkinson's disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and experimental evaluation of Ambroxol as a GCase modulator. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for lysosomal storage and neurodegenerative disorders.

Introduction: The Discovery of Ambroxol as a GCase Chaperone

Ambroxol was identified as a potential enzyme enhancement agent for GCase through a screening of a library of 1,040 FDA-approved drugs.[1] The screening utilized a thermal denaturation assay with wild-type GCase, which identified Ambroxol's ability to stabilize the enzyme.[1] This discovery highlighted the potential for repurposing existing drugs for new therapeutic indications, particularly in the realm of rare genetic disorders.

Mechanism of Action

Ambroxol functions as a pharmacological chaperone for GCase through a pH-dependent, mixed-type inhibitory mechanism.[1][2]

-

In the Endoplasmic Reticulum (ER): At the neutral pH of the ER, Ambroxol binds to and stabilizes mutant GCase, facilitating its proper folding and preventing its degradation through the ER-associated degradation (ERAD) pathway.[2][3] This chaperone activity allows for the successful trafficking of the stabilized GCase to the lysosome.

-

In the Lysosome: Within the acidic environment of the lysosome, Ambroxol's inhibitory activity is significantly reduced, allowing the chaperoned GCase to dissociate and become active in its substrate metabolism.[1][2]

Modeling studies suggest that Ambroxol interacts with both active and non-active site residues of GCase, consistent with its mixed-type inhibition.[1]

Chemical Synthesis of Ambroxol

As an established pharmaceutical agent, the synthesis of Ambroxol is well-documented in chemical literature. A common synthetic route is outlined below:

Quantitative Data Summary

The following tables summarize the quantitative effects of Ambroxol on GCase activity and protein levels as reported in various studies.

| Cell Line/Model | Ambroxol Concentration | Fold Increase in GCase Activity (Mean ± SEM) | Reference |

| N370S/N370S GD Fibroblasts | 5-60 µM | Significant enhancement | [1] |

| N370S/N370S GD Lymphoblasts | 30 µM | ~2-fold | [1] |

| F213I/L444P GD Fibroblasts | 5-60 µM | Significant enhancement | [1] |

| L444P/L444P GD Fibroblasts | Not specified | No significant increase | [1] |

| Patient Fibroblasts (p.R398L) | 10 µM | Up to 57% of wild-type | [4] |

| Mouse Cortical Neurons | 10 µM | 39% increase | [5] |

| Mouse Cortical Neurons | 30 µM | 47% increase | [5] |

| Cynomolgus Monkey Brain (100mg) | 28 days | 16-24% increase in various regions | [6] |

| Cell Line/Model | Ambroxol Concentration | Fold Increase in GCase Protein Level (Mean ± SEM) | Reference |

| N370S/N370S GD Fibroblasts | 60 µM | Significant increase in lysosomal fraction | [1] |

| Patient Fibroblasts | Not specified | Increased lysosomal fraction | [3] |

| Mouse Cortical Neurons | 30 µM | 56% increase in LIMP2 levels | [5] |

Key Experimental Protocols

GCase Activity Assay in Cell Lysates

This protocol is adapted from studies evaluating the effect of Ambroxol on GCase activity in patient-derived fibroblasts.

Materials:

-

Patient-derived fibroblasts

-

Ambroxol hydrochloride

-

Cell lysis buffer (e.g., 0.9% NaCl, 0.01% Triton-X100)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

0.1 M citrate-phosphate buffer, pH 5.2

-

Stop buffer (e.g., 0.4 M glycine-NaOH, pH 10.7)

-

Fluorometer

Procedure:

-

Culture patient-derived fibroblasts in the presence of varying concentrations of Ambroxol for a specified period (e.g., 4-5 days).

-

Harvest and lyse the cells to obtain whole-cell lysates.

-

Determine the protein concentration of the lysates.

-

Incubate a standardized amount of cell lysate with the 4-MUG substrate in the citrate-phosphate buffer at 37°C.

-

Stop the enzymatic reaction by adding the high pH stop buffer.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.

-

Calculate GCase activity relative to the protein concentration.

Immunofluorescence Staining for GCase Localization

This protocol is used to visualize the subcellular localization of GCase and assess its trafficking to the lysosome.

References

- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Glucocerebrosidase-IN-2 for the Treatment of Gaucher Disease: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within lysosomes, particularly in macrophages. Pharmacological chaperones that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and restore its enzymatic function represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of the target validation for Glucocerebrosidase-IN-2, a quinazoline-based GCase inhibitor, as a potential pharmacological chaperone for Gaucher disease. This document details the underlying biology, key experimental methodologies for target validation, and data presentation frameworks.

Introduction to Gaucher Disease and Glucocerebrosidase

Gaucher disease is the most common lysosomal storage disorder, with a spectrum of clinical presentations ranging from non-neuronopathic (Type 1) to acute and chronic neuronopathic forms (Type 2 and Type 3). The accumulation of GlcCer and GlcSph in various tissues leads to hepatosplenomegaly, hematological abnormalities, bone disease, and, in neuronopathic forms, severe neurological complications. The genetic basis of Gaucher disease lies in over 500 identified mutations in the GBA1 gene, many of which are missense mutations that cause misfolding of the GCase enzyme. This misfolding leads to retention and degradation of the enzyme in the endoplasmic reticulum (ER), preventing its transit to the lysosome where it is required for substrate degradation.

Mutations in GBA1 are also the most significant genetic risk factor for Parkinson's disease, highlighting the critical role of GCase in cellular homeostasis beyond lysosomal storage. The therapeutic rationale for pharmacological chaperones is to rescue these misfolded, yet potentially functional, GCase variants. By binding to the mutant enzyme, these small molecules can stabilize its conformation, allowing it to pass the ER quality control, traffic to the lysosome, and exert its catalytic activity.

This compound: A Quinazoline-Based Pharmacological Chaperone

This compound belongs to a class of quinazoline analogues identified as inhibitors of GCase. While seemingly counterintuitive, the inhibitory activity at the neutral pH of the ER is key to its chaperoning function. By binding to the active site in the ER, it stabilizes the enzyme. Upon reaching the acidic environment of the lysosome (pH ~5), the binding affinity of many chaperones decreases, allowing the substrate to access the active site.

Mechanism of Action of Pharmacological Chaperones

The proposed mechanism for pharmacological chaperones like this compound involves several key steps.

Caption: Proposed mechanism of action for this compound as a pharmacological chaperone.

Target Validation Workflow

Validating GCase as a target for this compound in Gaucher disease involves a multi-step process encompassing in vitro biochemical assays, cell-based models, and preclinical animal studies.

Caption: A streamlined workflow for the target validation of a GCase pharmacological chaperone.

Quantitative Data Summary

While comprehensive public data for this compound is limited, the following tables illustrate the expected data presentation for a GCase pharmacological chaperone based on available information for quinazoline analogues and other chaperones.

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | GCase Inhibition (AC50, µM) | GCase Thermal Stabilization (ΔTm, °C) | Selectivity vs. other Glycosidases |

| This compound | 25.29 (N370S mutant) | Data not publicly available | Data not publicly available |

| Quinazoline Analog 1 | 0.008 (Wild-Type) | +5.2 | High |

| Ambroxol | ~10-100 (pH dependent) | Data available in literature | Moderate |

| Isofagomine | 0.06 | +10.5 | High |

Data for Quinazoline Analog 1 and Isofagomine are representative of potent GCase inhibitors/chaperones.

Table 2: Cellular Activity of GCase Chaperones in Gaucher Patient-Derived Cells

| Compound | Cell Type | GCase Activity Increase (Fold Change) | GCase Protein Level Increase (Fold Change) | GlcCer Reduction (%) | GlcSph Reduction (%) |

| Quinazoline Analog | N370S Fibroblasts | ~1.5 - 2.0 | ~1.5 | Data not publicly available | Data not publicly available |

| NCGC607 | GD1 iPSC-Neurons | >2 | Significant Increase | Significant Reduction | Significant Reduction |

| Ambroxol | N370S Fibroblasts | ~1.5 | ~1.5 | ~20-30 | Data not publicly available |

Data for NCGC607 and Ambroxol are illustrative of the expected effects of a functional pharmacological chaperone.

Detailed Experimental Protocols

Glucocerebrosidase Activity Assay (4-MUG Substrate)

This fluorometric assay measures the enzymatic activity of GCase by monitoring the cleavage of the synthetic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to produce the fluorescent product 4-methylumbelliferone (4-MU).

Materials:

-

Cell or tissue lysates

-

Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.

-

Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in assay buffer.

-

Stop Buffer: 1 M Glycine, pH 12.5.

-

4-Methylumbelliferone (4-MU) standard solution.

-

Black 96-well plates.

-

Fluorescence plate reader (Excitation: ~355-360 nm, Emission: ~445-460 nm).

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer (e.g., 1% Triton X-100).

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Add 10-20 µg of protein lysate to each well of a black 96-well plate.

-

To determine GCase-specific activity, include control wells with the GCase inhibitor conduritol-β-epoxide (CBE).

-

Initiate the reaction by adding the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding an equal volume of stop buffer.

-

Measure the fluorescence intensity using a plate reader.

-

Generate a standard curve using the 4-MU standard solution to quantify the amount of product formed.

-

Calculate GCase activity as pmol of 4-MU produced per hour per mg of protein.

Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) by LC-MS/MS

This method allows for the sensitive and specific quantification of the primary GCase substrates that accumulate in Gaucher disease.

Materials:

-

Cell pellets or tissue homogenates.

-

Internal standards (e.g., isotopically labeled GlcCer and GlcSph).

-

Solvents for extraction (e.g., methanol, acetone, DMSO).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or lyse cell pellets.

-

Add internal standards to the homogenate.

-

Perform a liquid-liquid or solid-phase extraction to isolate the lipids. A significant challenge is the chromatographic separation of GlcCer and GlcSph from their more abundant isobaric galactosyl epimers.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable HPLC column (e.g., HILIC) to achieve chromatographic separation.

-

Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific parent and daughter ions for each GlcCer and GlcSph species and their internal standards.

-

-

Data Analysis:

-

Generate standard curves for each analyte.

-

Calculate the concentration of GlcCer and GlcSph in the samples based on the peak area ratios of the analyte to the internal standard.

-

Generation of iPSC-Derived Macrophages from Gaucher Disease Patients

Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into macrophages, providing a physiologically relevant cell model to study Gaucher disease pathophysiology and test therapeutic compounds.

Materials:

-

Gaucher patient-derived iPSCs.

-

Defined media and cytokines for hematopoietic differentiation (e.g., BMP4, VEGF, SCF, M-CSF).

-

Cell culture plates and reagents.

-

Flow cytometer and antibodies for macrophage markers (e.g., CD14, CD163).

Procedure:

-

Hematopoietic Differentiation:

-

Culture iPSCs to form embryoid bodies (EBs).

-

Treat EBs with a cocktail of cytokines to induce hematopoietic progenitor formation.

-

-

Macrophage Differentiation:

-

Collect hematopoietic progenitors and culture them in media containing M-CSF to promote differentiation into macrophages.

-

-

Characterization:

-

Confirm macrophage phenotype by morphology and flow cytometry for macrophage-specific cell surface markers.

-

Validate the Gaucher phenotype by measuring GCase activity and substrate accumulation as described in the protocols above.

-

Conclusion

The validation of this compound as a therapeutic target for Gaucher disease follows a structured pathway from initial biochemical characterization to evaluation in complex cellular and preclinical models. The quinazoline scaffold has shown promise in yielding potent GCase modulators with chaperone activity. While specific data for this compound is not extensively available in the public domain, the experimental framework outlined in this guide provides a robust methodology for its evaluation and for the broader field of pharmacological chaperone development for Gaucher disease and related synucleinopathies. The successful advancement of such compounds holds the potential to offer a much-needed oral therapy that can address both the systemic and neurological manifestations of these debilitating disorders.

The Role of Glucocerebrosidase Inhibition in Lysosomal Storage Disorders: A Technical Guide to Conduritol B Epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded substrates within lysosomes, leading to cellular dysfunction and multi-systemic pathology.[1] Gaucher disease, the most common LSD, results from mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase).[2][3] GCase is responsible for the hydrolysis of the glycosphingolipid glucocerebroside into glucose and ceramide.[4] Deficient GCase activity leads to the accumulation of glucocerebroside, primarily within macrophages, giving rise to the characteristic "Gaucher cells."[4] This accumulation drives the clinical manifestations of the disease, including hepatosplenomegaly, hematological abnormalities, and bone disease.[2] In neuronopathic forms of Gaucher disease, glucocerebroside accumulation also affects the central nervous system.[2]

While the term "Glucocerebrosidase-IN-2" does not correspond to a publicly documented specific molecule, the study of GCase inhibitors is crucial for understanding the pathophysiology of Gaucher disease and for the development of cellular and animal models of the disease. One of the most well-characterized and widely used GCase inhibitors is Conduritol B Epoxide (CBE). This technical guide will provide an in-depth overview of CBE, its mechanism of action, and its application in the study of lysosomal storage disorders.

Conduritol B Epoxide: A Potent Irreversible Inhibitor of Glucocerebrosidase

Conduritol B epoxide (CBE) is a mechanism-based, irreversible inhibitor of β-glucocerebrosidase.[4] Structurally, it is a glucose analog that specifically targets the active site of GCase.[4] This specificity allows for the targeted inhibition of GCase activity, making CBE an invaluable tool for researchers.

Mechanism of Action

CBE acts as a suicide inhibitor. It binds to the active site of GCase, where the enzyme's catalytic machinery cleaves the epoxide ring of CBE.[4] This reaction results in the formation of a stable, covalent bond between CBE and a key catalytic residue in the GCase active site.[4] This covalent modification permanently inactivates the enzyme.[4]

Quantitative Data for Conduritol B Epoxide

The inhibitory potency of Conduritol B epoxide against glucocerebrosidase has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Enzyme Source | Conditions | Reference(s) |

| IC50 | 9 µM | Not specified | Not specified | |

| IC50 | 1 µM | β-glucosidase | Not specified | |

| IC50 | 28.19 µM | Wild-type fibroblast lysates | Not specified | [5] |

| Ki | 53 µM | Not specified | Not specified | [6] |

| Ki | 166 ± 57 µM | Normal human acid β-glucosidase | Not specified | [7] |

| kmax | 0.051 ± 0.009 min-1 | Normal human acid β-glucosidase | Not specified | [7] |

Role in Lysosomal Storage Disorder Research

By inducing a state of GCase deficiency, CBE is instrumental in creating in vitro and in vivo models of Gaucher disease. These models are essential for:

-

Pathophysiological Studies: Investigating the cellular and molecular consequences of GCase deficiency and glucocerebroside accumulation.

-

Drug Screening: Evaluating the efficacy of potential therapeutic agents, such as pharmacological chaperones or substrate reduction therapies.[2][3][8][9][10]

-

Biomarker Discovery: Identifying and validating biomarkers for disease progression and therapeutic response.

Experimental Protocols

In Vitro GCase Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of GCase activity in cell lysates using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), with CBE serving as a specific inhibitor to determine GCase-specific activity.

Materials:

-

Cell lysates

-

Assay Buffer: 0.25% Triton X-100, 0.25% sodium taurocholate in citrate-phosphate buffer (pH 5.4)[11]

-

4-methylumbelliferyl β-glucoside (4-MUG) substrate solution (1 mM)[11]

-

Conduritol B epoxide (CBE) solution (10 mM)[11]

-

Stop Solution: 1 M glycine, pH 12.5[11]

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)[11]

Procedure:

-

Prepare cell lysates in a suitable lysis buffer.

-

Add 50 µl of the enriched lysosome fraction in activity assay buffer to each well of a 96-well plate.[11]

-

To determine GCase-specific activity, add 50 µl of 1% bovine serum albumin with 1 mM of 4-MUG and 10 mM of CBE to a subset of wells.[11] For total β-glucosidase activity, add 50 µl of 1% bovine serum albumin with 1 mM of 4-MUG without CBE.[11]

-

Incubate the plate at 37°C for 40 minutes.[11]

-

Stop the reaction by adding 50 µl of 1 M glycine (pH 12.5).[11]

-

Measure the fluorescence using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[11]

-

GCase activity is calculated as the difference between the fluorescence in the absence and presence of CBE.

Live-Cell GCase Activity Assay using Flow Cytometry

This protocol allows for the quantification of GCase activity in living cells using a cell-permeable fluorogenic substrate and CBE.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or other cell types

-

Culture media

-

5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) substrate

-

Conduritol B epoxide (CBE) stock solution (50 mM in DMSO)[12]

-

DMSO (vehicle control)

-

Flow cytometer

Procedure:

-

Resuspend cells in culture media.

-

Prepare two tubes of cells. To tube 1, add CBE stock solution to a final concentration of 1 mM.[12] To tube 2, add an equivalent volume of DMSO.[12]

-

Gently vortex the tubes to mix.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 60 minutes.[12]

-

Add the cell-permeable GCase substrate PFB-FDGlu to both tubes.

-

Incubate under conditions appropriate for the specific substrate.

-

Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL-1 for the green-fluorescent product of PFB-FDGlu cleavage).[12]

-

GCase activity is determined by comparing the fluorescence intensity of the cells treated with and without CBE.[12]

Visualizations

Caption: Mechanism of GCase inhibition by CBE.

Caption: Workflow for in vitro GCase activity assay.

References

- 1. glpbio.com [glpbio.com]

- 2. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

- 5. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conduritol B epoxide | β-glucosidase inhibitor | Probechem Biochemicals [probechem.com]

- 7. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gaucherdisease.org [gaucherdisease.org]

- 10. Pharmacological Chaperones for GCase that Switch Conformation with pH Enhance Enzyme Levels in Gaucher Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GCase enzyme activity assay [bio-protocol.org]

- 12. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Glucocerebrosidase-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide to the preliminary in vitro studies of Glucocerebrosidase-IN-2, a novel compound of interest. Due to the absence of publicly available data, this guide synthesizes information from analogous studies on glucocerebrosidase (GCase) inhibitors and modulators to present a hypothetical framework for its characterization. The following sections detail potential experimental protocols, data presentation formats, and conceptual diagrams to guide future in vitro investigations.

Introduction to Glucocerebrosidase (GCase)

Glucocerebrosidase is a lysosomal enzyme responsible for the hydrolysis of glucocerebroside into glucose and ceramide. Deficiencies in GCase activity, caused by mutations in the GBA1 gene, lead to Gaucher disease, a lysosomal storage disorder. Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk for Parkinson's disease. Small molecule chaperones and inhibitors that can modulate GCase activity or trafficking are therefore of significant therapeutic interest.

Hypothetical In Vitro Characterization of this compound

Quantitative Data Summary

The following table represents a template for summarizing key quantitative data from in vitro assays designed to characterize the potency and mechanism of action of a GCase modulator like this compound.

| Assay Type | Parameter | This compound | Reference Compound |

| Enzymatic Assay | IC50 (µM) | Data | Data |

| Ki (µM) | Data | Data | |

| Mechanism of Inhibition | e.g., Competitive | e.g., Competitive | |

| Cell-Based Assay | EC50 (µM) | Data | Data |

| (Patient-derived fibroblasts) | GCase Activity Fold Increase | Data | Data |

| Substrate Reduction (%) | Data | Data | |

| Binding Assay | Kd (µM) | Data | Data |

| (Surface Plasmon Resonance) | kon (1/Ms) | Data | Data |

| koff (1/s) | Data | Data |

Experimental Protocols

Recombinant GCase Enzymatic Inhibition Assay

This assay would determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human GCase.

-

Enzyme Preparation: Recombinant human GCase is diluted to a final concentration of 1 nM in an assay buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.5, 0.25% Triton X-100, 0.25% bovine serum albumin).

-

Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.

-

Assay Reaction: The enzyme is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

-

Substrate Addition: The reaction is initiated by adding a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to a final concentration of 2 mM.

-

Signal Detection: The reaction is incubated for 30 minutes at 37°C and then stopped by the addition of a high pH stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4). The fluorescence of the liberated 4-methylumbelliferone is measured using a plate reader with excitation at 365 nm and emission at 445 nm.

-

Data Analysis: The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based GCase Activity Assay in Patient-Derived Fibroblasts

This assay would assess the ability of this compound to enhance GCase activity in a cellular context, such as fibroblasts derived from a Gaucher disease patient.

-

Cell Culture: Patient-derived fibroblasts harboring a GBA1 mutation are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates.

-

Compound Treatment: Cells are treated with a concentration range of this compound for 72 hours.

-

Cell Lysis: The cells are washed with PBS and lysed with a lysis buffer containing a non-ionic detergent.

-

GCase Activity Measurement: The GCase activity in the cell lysate is measured using the 4-MUG substrate as described in the enzymatic assay protocol.

-

Protein Quantification: The total protein concentration in each well is determined using a standard method (e.g., BCA assay) to normalize the GCase activity.

-

Data Analysis: The fold increase in GCase activity relative to vehicle-treated cells is calculated, and the EC50 value is determined.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Hypothetical chaperone mechanism of this compound.

Experimental Workflow

Caption: In vitro characterization workflow for this compound.

Glucocerebrosidase-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase-IN-2, also referred to as compound 12 in seminal literature, is a quinazoline-based inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1] Mutations in the gene encoding GCase are the cause of Gaucher disease, the most common lysosomal storage disorder, and represent a significant genetic risk factor for Parkinson's disease. This compound has been identified as a pharmacological chaperone with the potential to rescue the function of certain GCase mutants, such as the N370S variant, by facilitating its proper folding and trafficking to the lysosome.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the quinazoline class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-(4-((2,3-Dihydrobenzo[b][3]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-(pyridin-3-yl)quinazoline |

| CAS Number | 851185-20-1 |

| Molecular Formula | C25H23N5O4S |

| SMILES | O=S(C1=CC=C2OCCOC2=C1)(N3CCN(C4=NC(C5=CN=CC=C5)=NC6=C4C=CC=C6)CC3)=O[1][3][4] |

| Physicochemical Property | Value |

| Molecular Weight | 489.55 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 99.9 Ų |

| LogP (Predicted) | 3.5 |

Biological Activity and Mechanism of Action

This compound acts as an inhibitor of glucocerebrosidase. Its inhibitory activity has been characterized against both wild-type and mutant forms of the enzyme.[2] A key aspect of its mechanism is its function as a pharmacological chaperone. At sub-inhibitory concentrations, it is proposed to bind to mutant GCase in the endoplasmic reticulum, stabilizing its conformation and thereby preventing its premature degradation and facilitating its translocation to the lysosome, where it can exert its enzymatic function.[2]

The following table summarizes the known in vitro biological activity of this compound.

| Assay | Enzyme/Cell Type | Parameter | Value |

| Inhibition of 4-methylumbelliferone β-D-glucopyranoside (4MU) and fluorescent glycosylceramide (FlourGC) hydrolysis | N370S mutant GCase in tissue homogenate | AC50 | 25.29 μM[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucocerebrosidase Activity Assay (4-Methylumbelliferyl-β-D-glucopyranoside Assay)

This assay is widely used to determine the enzymatic activity of GCase by measuring the fluorescence of the product, 4-methylumbelliferone (4-MU), upon the cleavage of the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[2][5][6][7][8]

Materials:

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) bovine serum albumin (BSA).[5][6]

-

Substrate Stock Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in DMSO.

-

Enzyme Source: Purified GCase or cell/tissue homogenates. For studies on mutant GCase, spleen homogenate from a Gaucher disease patient homozygous for the N370S mutation can be used.[2][7][9]

-

Inhibitor Stock Solution: this compound dissolved in DMSO.

-

96-well black, flat-bottom plates.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the enzyme source to the wells of the 96-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor (DMSO vehicle).

-

Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the 4-MUG substrate to all wells. The final concentration of 4-MUG is typically in the low micromolar range.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[5][6]

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 350-365 nm and an emission wavelength of approximately 440-460 nm.[5][6][7][8]

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the AC50 value by fitting the data to a dose-response curve.

Cellular Chaperone Activity Assay (Lysosomal Translocation)

This immunofluorescence-based assay assesses the ability of this compound to act as a pharmacological chaperone by measuring the increase in GCase protein levels within the lysosomes of patient-derived fibroblasts.[2]

Materials:

-

Gaucher patient-derived fibroblasts (e.g., homozygous for the N370S mutation).[10]

-

Cell culture medium and supplements.

-

This compound.

-

Primary antibody against GCase.

-

Lysosomal marker antibody (e.g., anti-LAMP1).

-

Fluorescently labeled secondary antibodies.

-

Nuclear stain (e.g., DAPI).

-

Fixation and permeabilization buffers.

-

Confocal microscope.

Procedure:

-

Seed the Gaucher patient fibroblasts in a suitable culture plate (e.g., 96-well imaging plate).

-

Treat the cells with various concentrations of this compound (and a vehicle control) for an extended period (e.g., 5 days) to allow for potential chaperone effects on protein trafficking.[2]

-

Fix, permeabilize, and block the cells.

-

Incubate the cells with the primary antibodies against GCase and a lysosomal marker.

-

Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies and a nuclear stain.

-

Acquire images using a confocal microscope.

-

Analyze the images to quantify the colocalization of the GCase signal with the lysosomal marker. An increase in the punctate lysosomal staining of GCase in treated cells compared to control cells indicates chaperone activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Proposed chaperone mechanism of this compound.

Caption: Experimental workflow for evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of quinazoline analogues as glucocerebrosidase inhibitors with chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 7. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tandem mass spectrometry assay of β-Glucocerebrosidase activity in dried blood spots eliminates false positives detected in fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Modulators of the N370S Mutant Form of Glucocerebrosidase as a Potential Therapy for Gaucher Disease - Chemotype 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Technology - Fibroblast Cell Lines Homozygous for Glucocerebrosidase (GBA1) Mutation N370S for the Screening of Small Molecules for Gaucher Disease Treatment [nih.technologypublisher.com]

Understanding the Binding Affinity of Glucocerebrosidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Mutations in GBA1 lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease.[2][3] The development of small molecule inhibitors that can act as pharmacological chaperones to stabilize mutant GCase, or modulators to enhance its activity, is a promising therapeutic strategy. This technical guide provides an in-depth overview of the binding affinity of a representative non-carbohydrate-based GCase inhibitor, NCGC326, to GCase, including detailed experimental protocols and relevant signaling pathways.

Quantitative Binding Affinity of NCGC326 to GCase

The binding affinity of small molecule inhibitors to GCase is a critical parameter in drug development, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For the purpose of this guide, we will focus on NCGC326, a pharmacological chaperone for GCase.

| Compound | Target | Method | Binding Affinity (Kd) | Reference |

| NCGC326 | Recombinant wild-type GCase | Microscale Thermophoresis (MST) | 3.75 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor binding and efficacy. Below are protocols for key experiments used in the characterization of GCase inhibitors like NCGC326.

Microscale Thermophoresis (MST) for Binding Affinity Determination

MST is a powerful technique to quantify the interaction between a protein and a small molecule in solution by measuring the change in fluorescence of a labeled molecule as a function of the concentration of a non-labeled binding partner.

Materials:

-

Recombinant human GCase

-

Fluorescent labeling kit (e.g., NHS-ester based dye)

-

NCGC326 or other small molecule inhibitor

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Labeling of GCase: Label the recombinant GCase with a fluorescent dye according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without compromising protein function.

-

Serial Dilution of Inhibitor: Prepare a serial dilution of NCGC326 in the assay buffer. The concentration range should span from well below to well above the expected Kd.

-

Binding Reaction: Mix a constant concentration of the fluorescently labeled GCase with each concentration of the serially diluted inhibitor.

-

Incubation: Incubate the mixtures for a sufficient time to reach binding equilibrium.

-

MST Measurement: Load the samples into MST capillaries and measure the thermophoresis using an MST instrument.

-

Data Analysis: Plot the change in normalized fluorescence against the logarithm of the inhibitor concentration. Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).[4]

GCase Activity Assay using a Fluorescent Substrate

This assay measures the enzymatic activity of GCase and is used to determine the inhibitory potential (IC50) of a compound or to assess the enhancement of GCase activity by a pharmacological chaperone in cell lysates.

Materials:

-

Cell lysates containing GCase (from patient-derived fibroblasts or engineered cell lines)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate[5]

-

GCase inhibitor (e.g., conduritol B epoxide, CBE, for determining specific activity)[5]

-

Assay buffer (e.g., citrate-phosphate buffer, pH 5.4, containing 0.25% Triton X-100 and 0.25% sodium taurocholate)[6]

-

Stop solution (e.g., 1 M glycine, pH 10.4)[7]

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Sample Preparation: Prepare cell lysates in the assay buffer. Determine the total protein concentration of each lysate.

-

Assay Setup: In a 96-well plate, add a defined amount of cell lysate to each well. For IC50 determination, add a serial dilution of the inhibitor. To measure GCase enhancement, cells are pre-incubated with the compound before lysis. Include control wells with and without the specific GCase inhibitor CBE to determine GCase-specific activity.

-

Enzyme Reaction: Initiate the reaction by adding the 4-MUG substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone, using a plate reader (excitation ~365 nm, emission ~445 nm).

-

Data Analysis: For IC50 determination, plot the percentage of GCase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve. For activity enhancement, compare the GCase activity in treated versus untreated cells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language for Graphviz.

Caption: GCase trafficking and lysosomal function pathway.

Caption: Experimental workflow for GCase inhibitor discovery.

References

- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Neurological effects of glucocerebrosidase gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

Glucocerebrosidase-IN-2: A Potential GCase Modulator for Lysosomal Storage Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glucocerebrosidase (GCase) is a critical lysosomal enzyme responsible for the hydrolysis of glucocerebroside.[1][2] Deficiencies in GCase activity, arising from mutations in the GBA1 gene, lead to the accumulation of its substrate, causing Gaucher disease, a prevalent lysosomal storage disorder.[3][4] Furthermore, there is a strong genetic link between GBA1 mutations and an increased risk for Parkinson's disease and other synucleinopathies.[5][6] This has spurred significant interest in the development of small molecule modulators of GCase activity. This technical guide focuses on a representative GCase inhibitor, herein referred to as Glucocerebrosidase-IN-2, as a potential therapeutic agent. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways and workflows.

Introduction to Glucocerebrosidase and Its Inhibition

Glucocerebrosidase (EC 3.2.1.45) is a lysosomal hydrolase that catalyzes the breakdown of glucocerebroside into glucose and ceramide.[1][2] This process is essential for the proper turnover of sphingolipids within the cell. Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme, resulting in its retention in the endoplasmic reticulum (ER) and subsequent degradation, leading to reduced enzymatic activity in the lysosome.[4][7]

Small molecule inhibitors of GCase can, paradoxically, act as pharmacological chaperones.[3][7] By binding to the mutant enzyme in the ER, these chaperones can stabilize its conformation, facilitating its proper folding and trafficking to the lysosome.[2] Once in the acidic environment of the lysosome, the chaperone's affinity for the enzyme is reduced, allowing the restored GCase to carry out its catalytic function. This compound represents a class of such potential modulators.

Mechanism of Action of this compound

This compound is a competitive inhibitor of GCase. Its proposed mechanism of action as a pharmacological chaperone involves the following steps:

-

Binding in the Endoplasmic Reticulum: this compound binds to the active site of newly synthesized, and potentially misfolded, GCase in the neutral pH environment of the ER.

-

Conformational Stabilization: This binding stabilizes the tertiary structure of the mutant GCase, preventing its recognition by the ER-associated degradation (ERAD) pathway.

-

Trafficking to the Lysosome: The stabilized GCase-inhibitor complex is then trafficked through the Golgi apparatus and transported to the lysosome via the LIMP2 receptor.[2][5]

-

Dissociation in the Lysosome: The acidic environment of the lysosome (pH ~4.5-5.0) alters the protonation state of key residues in the GCase active site and/or the inhibitor itself, leading to a significant decrease in binding affinity.

-

Enzyme Activation: this compound dissociates from the active site, allowing the now correctly localized and folded GCase to hydrolyze its substrate, glucocerebroside.

Quantitative Data for this compound

The following tables summarize representative quantitative data for a GCase inhibitor like this compound, based on typical findings for potent and selective modulators.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Value | Conditions |

| IC50 (Wild-Type GCase) | 50 nM | pH 5.2, 37°C, 4-MUG substrate |

| Ki | 25 nM | Competitive inhibition model |

| Selectivity vs. α-glucosidase | >1000-fold | |

| Selectivity vs. β-hexosaminidase | >1000-fold |

Table 2: Cellular Activity in Patient-Derived Fibroblasts

| Cell Line (GCase Mutation) | GCase Activity Increase (fold-change) | Lysosomal GCase Localization |

| N370S | 2.5 | Increased |

| L444P | 1.8 | Increased |

| G202R | 2.1 | Increased |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential GCase modulators. Below are protocols for key experiments.

In Vitro GCase Activity Assay

This assay determines the direct inhibitory effect of a compound on recombinant GCase activity.

-

Materials: Recombinant human GCase, 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate, McIlvaine buffer (citrate-phosphate) pH 5.2, Sodium taurocholate, Triton X-100, 96-well black plates, plate reader.

-

Procedure:

-

Prepare a reaction buffer containing McIlvaine buffer, sodium taurocholate, and Triton X-100.

-

Serially dilute this compound in the reaction buffer.

-

Add recombinant GCase to each well of a 96-well plate, followed by the diluted inhibitor.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the 4-MUG substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH).

-

Measure the fluorescence of the liberated 4-methylumbelliferone (Ex/Em = 365/445 nm).[8]

-

Calculate IC50 values from the dose-response curve.

-

Cellular GCase Activity Assay in Patient Fibroblasts

This assay measures the ability of a compound to increase GCase activity in cells harboring GCase mutations.

-

Materials: Patient-derived fibroblast cell lines (e.g., N370S, L444P), cell culture medium, this compound, lysis buffer, GCase activity assay reagents (as above).

-

Procedure:

-

Plate patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72-96 hours.

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Perform the in vitro GCase activity assay on the cell lysates as described in section 4.1, normalizing the activity to the total protein concentration.

-

Calculate the fold-increase in GCase activity compared to untreated control cells.

-

Lysosomal Localization by Immunofluorescence

This method visualizes the trafficking of GCase to the lysosome.

-

Materials: Patient-derived fibroblasts, this compound, cell culture slides or imaging plates, paraformaldehyde, permeabilization buffer (e.g., Triton X-100 in PBS), primary antibodies (anti-GCase, anti-LAMP1), fluorescently labeled secondary antibodies, DAPI, fluorescence microscope.

-

Procedure:

-

Culture and treat cells with this compound as described in section 4.2.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Incubate with primary antibodies against GCase and a lysosomal marker (e.g., LAMP1).

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Stain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope and analyze the co-localization of GCase and LAMP1 signals.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to this compound.

References

- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]

- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. pnas.org [pnas.org]

- 5. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocerebrosidase deficiency leads to neuropathology via cellular immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization of Active Glucocerebrosidase in Rodent Brain with High Spatial Resolution following In Situ Labeling with Fluorescent Activity Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Novel Scaffold: A Technical Deep Dive into Quinazoline-Based Glucocerebrosidase Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deficiency of the lysosomal enzyme glucocerebrosidase (GCase) is the underlying cause of Gaucher disease and a significant genetic risk factor for Parkinson's disease. While iminosugar-based pharmacological chaperones have been a primary focus of therapeutic development, their inherent inhibitory activity and potential for off-target effects have driven the search for novel, non-iminosugar scaffolds. This technical guide provides an in-depth investigation into the emergence and novelty of the quinazoline core as a promising scaffold for the development of GCase modulators. We will explore the discovery, structure-activity relationships (SAR), and mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Unmet Need for Novel GCase Modulators

Glucocerebrosidase (GCase) is a crucial lysosomal hydrolase responsible for the breakdown of glucosylceramide.[1] Genetic mutations in the GBA1 gene can lead to misfolding of the GCase enzyme, resulting in its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome.[2] This deficiency in functional GCase at the lysosome leads to the accumulation of its substrate, glucosylceramide, which is the hallmark of Gaucher disease.[3] Furthermore, a strong link has been established between GBA1 mutations and an increased risk of developing Parkinson's disease.[4]

Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking to their intended cellular destination.[2] For GCase, the goal of PC therapy is to increase the amount of functional enzyme in the lysosome.[3] Early efforts in this area focused on iminosugar-based compounds, which mimic the natural substrate of GCase.[2] However, these compounds often exhibit strong inhibitory activity at the lysosome, which can counteract their chaperoning effect.[5] This has spurred the search for non-iminosugar scaffolds that can act as effective GCase chaperones with a more favorable therapeutic window.[2]

Discovery of the Quinazoline Scaffold

The quinazoline scaffold emerged as a promising candidate for GCase modulation through high-throughput screening (HTS) campaigns.[4][6] These screens identified several quinazoline-containing compounds that exhibited inhibitory activity against GCase.[3] Further investigation and structure-activity relationship (SAR) studies have since led to the development of potent and selective quinazoline-based GCase modulators.[4]

Quantitative Data and Structure-Activity Relationships

The development of quinazoline-based GCase inhibitors has been driven by systematic SAR studies. These studies have explored the impact of substitutions at various positions of the quinazoline ring system on the inhibitory potency and chaperone activity of the compounds. The following tables summarize key quantitative data from these studies.

| Compound ID | R Group Modifications | IC50 (nM) vs. Wild-Type GCase | Thermal Shift (ΔTm) in °C | Reference |

| Series 1: Core Modifications | ||||

| 72 | Additional nitrogen at position 5 | >10,000 | Not Reported | [3] |

| 73 | Additional nitrogen at position 8 | >10,000 | Not Reported | [3] |

| 74 | Pyrimidine core | 10,240 | Not Reported | [3] |

| 77 | Chloro at position 7 | Inactive | Not Reported | [3] |

| Series 2: Substituent Modifications | ||||

| 4 | N-cyclohexyl | 177 | Not Reported | [4] |

| 6a | 4-methyl-N-cyclohexyl | 56 | Not Reported | [4] |

| 11g | Optimized substituents | <10 | ~8 | [4] |

Table 1: Structure-Activity Relationship of Quinazoline-Based GCase Inhibitors. This table highlights the importance of the quinazoline core and the significant impact of substituent modifications on inhibitory potency.

| Compound ID | GCase Activity Enhancement in N370S Fibroblasts | Reference |

| 14 | Increased lysosomal GCase protein levels | [3] |

| 11g | Increased mature post-ER form of GCase and enzyme activity | [4] |

| 9q | Partial stabilization and improved activity | [7] |

Table 2: Chaperone Activity of Quinazoline-Based GCase Modulators in Patient-Derived Cells. This table demonstrates the ability of these compounds to rescue the function of mutant GCase in a cellular context.

Mechanism of Action: Pharmacological Chaperoning

Quinazoline-based GCase modulators act as pharmacological chaperones. Their proposed mechanism of action involves binding to the misfolded GCase enzyme in the endoplasmic reticulum, which stabilizes its conformation and allows it to pass the ER quality control system. The stabilized GCase is then trafficked to the lysosome, where it can carry out its function of degrading glucosylceramide.

Figure 1: Mechanism of Action of Quinazoline-Based GCase Chaperones. This diagram illustrates how quinazoline chaperones rescue misfolded GCase from degradation in the ER and promote its trafficking to the lysosome to restore its enzymatic function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize quinazoline-based GCase modulators.

GCase Activity Assay

This protocol measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorescent substrate.[8][9]

Materials:

-

Citrate-phosphate buffer (pH 5.4)

-

Sodium taurocholate

-

Bovine serum albumin (BSA)

-

EDTA

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Conduritol B epoxide (CBE) (GCase inhibitor control)

-

Stop buffer (e.g., 0.5 M sodium carbonate, pH 10.7)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare an assay buffer containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA.

-

Add the enzyme source (e.g., purified recombinant GCase, cell lysate, or tissue homogenate) to the wells of a 96-well plate.

-

Add the test compounds at various concentrations. Include a positive control (e.g., a known inhibitor like CBE) and a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for a specified time.

-

Initiate the reaction by adding the 4-MUG substrate to all wells.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the reaction by adding the stop buffer.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~445 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Figure 2: Workflow for the GCase Activity Assay. This diagram outlines the key steps in determining the inhibitory potency of test compounds against GCase.

Thermal Shift Assay (TSA)

This assay measures the change in the thermal stability of GCase upon binding of a ligand, which is an indicator of target engagement.[10][11]

Materials:

-

Purified GCase

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

Test compounds

-

Real-time PCR instrument

Procedure:

-

Prepare a master mix containing purified GCase and SYPRO Orange dye in a suitable buffer.

-

Aliquot the master mix into the wells of a PCR plate.

-

Add the test compounds at various concentrations to the wells. Include a vehicle control.

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a thermal melt protocol, gradually increasing the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence.

-

As the protein unfolds, the SYPRO Orange dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the fluorescence curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples.

Figure 3: Workflow for the Thermal Shift Assay. This diagram illustrates the process of measuring the thermal stabilization of GCase induced by ligand binding.

Cellular GCase Activity and Translocation Assay

This assay assesses the ability of a compound to increase the amount and activity of GCase in the lysosomes of patient-derived cells.[3][12]

Materials:

-

Patient-derived fibroblasts (e.g., with N370S mutation)

-

Cell culture medium

-

Test compounds

-

Lysis buffer

-

Antibodies against GCase and a lysosomal marker (e.g., LAMP1)

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

-

Materials for GCase activity assay (as described in 5.1)

Procedure:

-

Culture patient-derived fibroblasts in multi-well plates.

-

Treat the cells with the test compounds at various concentrations for a specified period (e.g., 3-5 days). Include a vehicle control.

-

For GCase Activity Measurement: a. Lyse the cells and measure the protein concentration. b. Perform the GCase activity assay on the cell lysates as described in section 5.1. c. Normalize the GCase activity to the total protein concentration.

-

For GCase Translocation (Immunofluorescence): a. Fix and permeabilize the cells. b. Incubate with primary antibodies against GCase and a lysosomal marker. c. Incubate with fluorescently labeled secondary antibodies. d. Image the cells using a confocal microscope. e. Quantify the colocalization of GCase with the lysosomal marker to assess its translocation to the lysosome.

Novelty and Future Directions

The quinazoline scaffold represents a significant departure from the traditional iminosugar-based GCase chaperones. Its novelty lies in several key aspects:

-

Non-Iminosugar Structure: This fundamentally different chemical structure may lead to a different binding mode and selectivity profile compared to iminosugars, potentially reducing off-target effects.

-

Tunable Potency: SAR studies have shown that the potency of quinazoline derivatives can be finely tuned into the single-digit nanomolar range through chemical modifications.[4]

-

Conversion to Activators: Interestingly, further chemical modifications, such as N-methylation, have been shown to convert some quinazoline inhibitors into GCase activators, opening up new avenues for therapeutic intervention.[7]

Future research in this area will likely focus on:

-

Optimizing the pharmacokinetic and pharmacodynamic properties of quinazoline-based modulators for in vivo efficacy.

-

Elucidating the precise binding site and mechanism of action through structural biology studies.

-

Exploring the therapeutic potential of these compounds in preclinical models of Gaucher disease and Parkinson's disease.

Conclusion

The discovery and development of the quinazoline core as a scaffold for GCase modulators represents a significant advancement in the field. These non-iminosugar compounds have demonstrated potent GCase inhibition, effective pharmacological chaperoning in cellular models, and a high degree of tunability. The in-depth technical information provided in this guide highlights the novelty and therapeutic promise of this scaffold, paving the way for the development of a new generation of treatments for Gaucher disease and other GCase-related neurodegenerative disorders.

References

- 1. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-iminosugar glucocerebrosidase small molecule chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of pyrimidinyl piperazines as non-iminosugar glucocerebrosidase (GCase) pharmacological chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 9. GCase enzyme activity assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glucocerebrosidase-IN-2 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of Glucocerebrosidase-IN-2 and other potential inhibitors of glucocerebrosidase (GCase). The protocol is designed for researchers in academic and industrial settings involved in drug discovery and development, particularly for lysosomal storage disorders like Gaucher disease and neurodegenerative diseases such as Parkinson's disease.

Introduction

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] A deficiency in GCase activity, due to genetic mutations, leads to the accumulation of glucosylceramide in lysosomes, resulting in Gaucher disease, the most common lysosomal storage disorder.[1][3] Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease.[4][5] Small molecule inhibitors of GCase are crucial tools for studying its physiological and pathological roles and for developing therapeutic strategies. This protocol describes a cell-based assay to determine the potency of GCase inhibitors, such as this compound, by measuring GCase activity in cell lysates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cellular pathway of GCase and the workflow of the cell-based assay.

References

- 1. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Assays to Measure Peripheral Response to GCase Activators | Parkinson's Disease [michaeljfox.org]